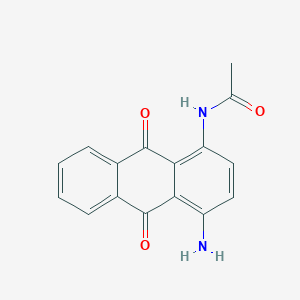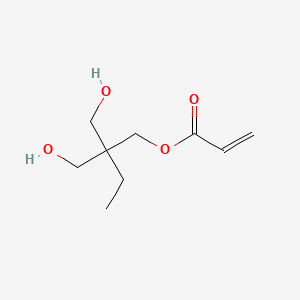
1-hydroxy-7H-purin-6-one
Vue d'ensemble
Description
“1-hydroxy-7H-purin-6-one” is a purine derivative . It is also known as Hypoxanthine . The IUPAC name for guanine is 2-amino-1,9-dihydro-6H-purin-6-one .
Molecular Structure Analysis
The molecular formula of “1-hydroxy-7H-purin-6-one” is C5H4N4O2 . The molecular weight is 136.1115 . The structure of this compound can be analyzed using Single-crystal X-ray diffraction analysis (SXRD) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-hydroxy-7H-purin-6-one” include a molecular formula of C5H4N4O2 and a molar mass of 152.11 . The melting point is 250-253°C(lit.) .
Applications De Recherche Scientifique
Chemical Interactions and Adduct Formation
1-Hydroxy-7H-purin-6-one, a chemical structure related to purines, has been studied in the context of its interaction with other chemicals and the formation of various adducts. For instance, it has been shown that 1,2,3,4-diepoxybutane reacts with 2'-deoxyguanosine to yield nucleoside adducts, including compounds related to 1-hydroxy-7H-purin-6-one (Zhang & Elfarra, 2004). Such studies are crucial in understanding the molecular interactions and potential modifications in DNA or RNA.
Synthesis and Derivatives
The synthesis of tricyclic purine derivatives, including structures related to 1-hydroxy-7H-purin-6-one, is a significant area of research. For example, new heterocycles like 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones have been synthesized (Shimada, Kuroda, & Suzuki, 1993). These synthetic pathways expand the library of purine analogs and derivatives for various scientific applications, including medicinal chemistry.
Tautomerism and Ionization Studies
Investigations into the tautomerism and ionization of purin-8-one and its derivatives provide insights into the chemical behavior and stability of these compounds. Research has shown that purin-8-one predominantly exists as the 7H,9H-tautomer in aqueous solutions, with anion formation preferentially occurring at N-9 (Lichtenberg, Bergmann, Rabat, & Neiman, 1972). Understanding these properties is vital for the development of drugs and other applications where purine derivatives are used.
Molecular Docking and Antitumor Activity
The potential antitumor activity of 1-hydroxy-7H-purin-6-one related compounds has been explored. Studies involving molecular docking have shown the interaction of these compounds with biological targets, suggesting their utility in chemotherapeutic treatments (Ragavan et al., 2020). This research is crucial for the discovery and development of new anticancer drugs.
DNA Adduct Formation and Genomic Implications
Research into DNA adduct formation, including those involving pyrimido[1,2-a]purin-10(3H)-one, a structure related to 1-hydroxy-7H-purin-6-one, is significant for understanding genetic damage and mutations. These adducts are found in genomic DNA and can interact with cellular nucleophiles, leading to cross-linked adducts (Schnetz-Boutaud et al., 2000). Such studies are vital in assessing the genotoxicity of environmental and endogenous chemicals.
Propriétés
IUPAC Name |
1-hydroxy-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)8-2-9(5)11/h1-2,11H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHODONDIDAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901655 | |
| Record name | NoName_789 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-7H-purin-6-one | |
CAS RN |
5167-14-6 | |
| Record name | NSC529437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-purin-6-ol 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






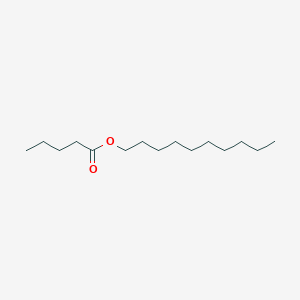
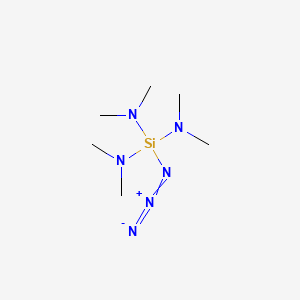
![2-Naphthalenesulfonic acid, 5-[(2-chlorophenyl)azo]-6-hydroxy-, barium salt (2:1)](/img/structure/B1619761.png)

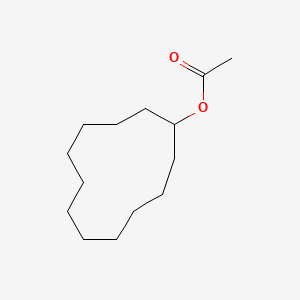
![Benzenesulfonic acid, 3-chloro-5-[(4-hydroxy-1-naphthalenyl)azo]-4-methyl-, monosodium salt](/img/structure/B1619766.png)


